molecular formula C17H20N2O2 B8715509 Tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2h)-carboxylate

Tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2h)-carboxylate

Cat. No.: B8715509
M. Wt: 284.35 g/mol
InChI Key: XORFIANJCRWDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2h)-carboxylate is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-(4-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-8H,9-11H2,1-3H3

InChI Key

XORFIANJCRWDRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 40 mL vial charged with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (500.00 mg, 1617 μmol) was added dioxane (3.2 mL, 1617 μmol), Na2CO3 (3.234 mL, 647 μmol) and 4-bromobenzonitrile (294.3 mg, 1617 μmol). The reaction mixture was purged with nitrogen prior to the addition of PdCl2(dppf)-CH2Cl2 (132.1 mg, 162 μmol). The reaction mixture was heated to 110° C. for 24 h. The dark reaction mixture was cooled to RT and water was added. The resulting reaction mixture was extracted with ethyl acetate, and the combined organics were washed with brine, dried with Na2SO4, filtered and concentrated under reduced pressure. The crude black oil was chromatographed ramping 0% EtOAc in hexanes to 25% over 5 min, then remaining at 5% for 15 min, then ramping to 100% over 5 min providing isolation of tert-butyl 4-(4-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (390.00 mg, 84.8%).
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
3.234 mL
Type
reactant
Reaction Step Two
Quantity
294.3 mg
Type
reactant
Reaction Step Two
Quantity
132.1 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a round-bottom flask, was placed a solution of tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate (compound 1.2, 2 g, 6.61 mmol, 1.00 equiv) in pyridine (40 mL). POCl3 (10.16 g, 66.26 mmol, 10.02 equiv) was carefully added. The resulting mixture was stirred under nitrogen overnight at room temperature and then concentrated under vacuum. The residue was taken up in 20 mL of DCM, washed with 2×20 mL of sodium bicarbonate (aq), dried (Na2SO4), and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with PE/EtOAc (100:1-30:1) as eluent to yield 1.4 g (74%) of the title compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.16 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
74%

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